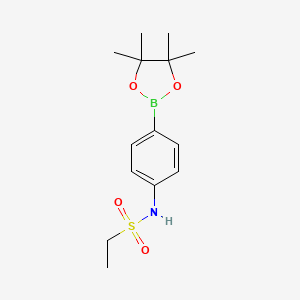

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

説明

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound known for its unique structural features and versatile applications in various fields of science and industry This compound contains a boronic ester group, which is a key functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves a multi-step process:

-

Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester, often through the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Introduction of the Ethanesulfonamide Group: : The next step involves the sulfonation of the intermediate product. This is achieved by reacting the boronic ester with ethanesulfonyl chloride in the presence of a base like triethylamine. The reaction is usually conducted at room temperature to avoid decomposition of the sensitive boronic ester group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The boronic ester group in N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds with various aryl or vinyl halides.

-

Oxidation and Reduction: : The compound can undergo oxidation reactions to form boronic acids, which can further participate in various organic transformations. Reduction reactions can also be employed to modify the ethanesulfonamide group, potentially leading to the formation of amines or other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or triethylamine.

Oxidizing Agents: For converting boronic esters to boronic acids.

Reducing Agents: For modifying the ethanesulfonamide group.

Major Products Formed

Aryl and Vinyl Derivatives: Through cross-coupling reactions.

Boronic Acids: Via oxidation.

Amines and Derivatives: Through reduction of the ethanesulfonamide group.

科学的研究の応用

Medicinal Chemistry

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has been investigated for its inhibitory effects on bromodomain-containing proteins, particularly BRD4. This protein is implicated in numerous diseases including cancer and inflammation. The compound's structural features enable it to act as a potent inhibitor of BRD4, making it a candidate for drug development targeting various malignancies.

Case Study: BRD4 Inhibition

A study highlighted the development of small molecules targeting BRD4 using compounds similar to this compound. These inhibitors were shown to effectively disrupt the interaction between BRD4 and chromatin, leading to reduced cancer cell proliferation and enhanced apoptosis in vitro and in vivo models .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique boron-containing structure allows it to participate in various coupling reactions such as Suzuki coupling. This reaction is critical for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Applications in Synthesis

- Suzuki Coupling : The boron moiety facilitates cross-coupling reactions with aryl halides to create biaryl compounds.

- Aggregation-Induced Emission (AIE) : The compound has been utilized in synthesizing AIE-active materials which are important for developing advanced optoelectronic devices .

Materials Science

This compound finds applications in the development of new materials such as covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity.

Case Study: Covalent Organic Frameworks

Research has shown that derivatives of this compound can act as ligands in the synthesis of COFs. The incorporation of boron into these frameworks enhances their stability and functional properties. Such frameworks have potential applications in gas storage and separation processes .

Summary Table of Applications

作用機序

The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is largely dependent on its functional groups. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects. The ethanesulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

類似化合物との比較

Similar Compounds

- 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- Vinylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide offers a unique combination of reactivity and stability. The presence of both the boronic ester and ethanesulfonamide groups allows for a broader range of chemical transformations and applications. Its stability under various reaction conditions makes it a preferred choice for complex synthetic routes.

生物活性

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential applications in medicinal chemistry and materials science. This compound features a boron-containing moiety that enhances its reactivity and biological activity. The following sections will discuss its chemical properties, biological activities, and relevant case studies.

- Chemical Formula : C₁₉H₂₄BNO₄S

- Molecular Weight : 373.27 g/mol

- CAS Number : 616880-14-9

The compound contains a sulfonamide group, which is known for its biological activity as well as a dioxaborolane group that can participate in various chemical reactions such as Suzuki coupling.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Inhibition of Protein Targets

- Bromodomain Inhibition : The compound has been shown to exhibit inhibitory activity against bromodomain-containing proteins (BRD4), which are implicated in various cancers and inflammatory diseases. In vitro studies have indicated that it can inhibit BRD4 with an IC50 value in the low micromolar range .

- GSK-3β Inhibition : Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), suggesting that this compound may also share this property. GSK-3β is involved in numerous cellular processes including metabolism and cell survival .

Anticancer Activity

Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:

- NUT Midline Carcinoma : Compounds targeting BRD4 have shown efficacy in inhibiting tumor growth in NUT midline carcinoma xenograft models . This suggests that this compound may have similar therapeutic potential.

Anti-inflammatory Effects

In vitro studies indicate that related compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This points to a potential role for this compound in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The incorporation of the dioxaborolane moiety is crucial for enhancing the solubility and reactivity of the compound. The presence of the sulfonamide group is significant for biological activity due to its ability to form hydrogen bonds with target proteins.

Case Studies and Research Findings

- Study on BRD4 Inhibitors : A series of studies focused on the development of selective BRD4 inhibitors highlighted the importance of structural modifications for enhancing potency and selectivity . Compounds similar to this compound were evaluated for their ability to downregulate MYC transcription.

- In Vivo Efficacy : In vivo studies using mouse models have shown that bromodomain inhibitors can significantly reduce tumor size and improve survival rates in cancer-bearing mice . This raises the potential for clinical applications of compounds like this compound.

特性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-9-7-11(8-10-12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPDWDHXJAXYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682215 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-16-6 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。